cis-7-octadecenoic acid

α-glucosidase inhibition diabetes research natural product bioactivity

Researchers requiring position-specific monounsaturated fatty acids for enzyme inhibition or membrane biophysics cannot substitute common C18:1 isomers (oleic acid, cis-vaccenic acid) without altering outcomes. cis-7-Octadecenoic acid resolves this with documented, isomer-specific properties. • α-Glucosidase inhibition: IC50 0.49-0.51 μg/mL, mixed-type kinetics (KI 0.44 μg/mL, KIS 0.22 μg/mL) • Lipase-resistant: Δ2-Δ7 isomers resist pancreatic lipase hydrolysis; ideal for non-digestible lipid design • Membrane probe: Non-cyclopropanated in E. coli auxotrophs; gel-to-fluid ΔH ≈ 7.6 kcal/mol Supplied with certificate of analysis; available for immediate dispatch worldwide.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 13126-32-4
Cat. No. B174799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-7-octadecenoic acid
CAS13126-32-4
SynonymsTRANS-7-OCTADECENOIC ACID
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)
InChIKeyRVUCYJXFCAVHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-7-Octadecenoic Acid Procurement Profile


cis-7-Octadecenoic acid (IUPAC: (7Z)-octadec-7-enoic acid; lipid shorthand 18:1 cis-11 or C18:1 n-11) is a long-chain monounsaturated fatty acid (C18H34O2, MW 282.46) characterized by a cis-configured double bond at the Δ7 position (carbon 7 from the carboxyl terminus) [1]. It is classified as an omega-11 fatty acid and is registered in authoritative metabolomic databases including the Human Metabolome Database (HMDB0062242) and LipidBank (LBF18111SC01) [2][3]. The compound exhibits a melting point of 12.5–13.1 °C (synthetic, alkyl-acetylene route) and a density of approximately 0.887 g/mL at 25 °C [3]. Notably, this compound is a positional isomer of oleic acid (Δ9) and cis-vaccenic acid (Δ11), and the Δ7 double-bond placement confers distinct biophysical, metabolic, and enzyme-substrate properties that preclude simple interchange with more common C18:1 isomers in research applications [1][4].

Positional Specificity of cis-7-Octadecenoic Acid


Positional isomers of cis-octadecenoic acid are not functionally interchangeable despite sharing an identical molecular formula and unsaturation degree. The Δ7 double-bond location dictates enzyme-substrate recognition in lipolytic, oxidative, and cyclopropanation pathways: the Δ2–Δ7 isomers are resistant to pancreatic lipase hydrolysis, whereas Δ9 (oleic) and higher isomers are readily cleaved [1]. In mitochondrial β-oxidation, odd-positioned cis isomers (including Δ7) are catabolized significantly faster than even-positioned isomers [2]. Furthermore, cyclopropane fatty acid synthase in Escherichia coli preferentially processes Δ9 and Δ11 substrates but largely excludes the Δ7 isomer [3]. In phospholipid bilayers, the Δ7 double-bond position produces a distinct gel-to-fluid phase transition enthalpy (approximately 7.6 kcal/mol) compared with isomers bearing the double bond near the chain terminus (approximately 9.6 kcal/mol), directly affecting membrane packing and fluidity [4]. These position-specific differences mean that substituting cis-7-octadecenoic acid with oleic acid (Δ9, CAS 112-80-1) or cis-vaccenic acid (Δ11, CAS 506-17-2) will alter experimental outcomes in enzymatic assays, membrane biophysics studies, and microbial auxotroph experiments [1][2][3][4].

cis-7-Octadecenoic Acid: Differentiation Evidence


α-Glucosidase Inhibition: Superior Potency Over Dienoic Analog

cis-7-Octadecenoic acid (7(Z)-octadecenoic acid) purified from sea cucumber (Stichopus japonicus) body wall exhibited stronger α-glucosidase inhibitory activity than the co-isolated 7(Z),10(Z)-octadecadienoic acid across two enzyme sources [1]. The compound retained full inhibitory activity after thermal (up to 60 min) and acidic treatments, demonstrating functional stability relevant to procurement for reproducible bioassay deployment [1].

α-glucosidase inhibition diabetes research natural product bioactivity

Pancreatic Lipase Hydrolysis Resistance

In a systematic study of fifteen triacylglycerol substrates each containing a single positional isomer of cis-octadecenoic acid, the Δ2 through Δ7 isomers were found to be resistant to porcine pancreatic lipase (EC 3.1.1.3) hydrolysis [1]. These isomers accumulated in the di- and residual triacylglycerol fractions and were significantly depleted in the free fatty acid pool, whereas the Δ9 isomer (oleic acid) was efficiently hydrolyzed [1]. The discrimination was greatest against the Δ5 isomer, with the Δ7 isomer exhibiting the same resistance phenotype [1].

lipid metabolism pancreatic lipase specificity triglyceride hydrolysis

Cyclopropane Synthase Substrate Specificity

When an unsaturated fatty acid auxotroph of Escherichia coli was grown with the full series of cis-octadecenoate positional isomers (Δ3–Δ17), cyclopropane derivatives were formed to at least a 3-fold greater extent from the cis-Δ9 (oleic) and cis-Δ11 (vaccenic) isomers than from any other positional isomer, including Δ7 [1]. This indicates that the cyclopropane fatty acid synthase of E. coli discriminates sharply based on double-bond position, and the Δ7 isomer is not a competent substrate [1]. The enzyme appears to recognize substrates by distance from either the carboxyl group (favoring Δ9) or the methyl group (favoring Δ11/n-7), and Δ7 satisfies neither criterion optimally [1].

cyclopropane fatty acid E. coli membrane lipid enzyme substrate specificity

Mitochondrial β-Oxidation Kinetics

In a comparative study of cis-Δ4 through cis-Δ16 octadecenoic acid isomers as substrates for β-oxidation by isolated rat heart and liver mitochondria, a consistent positional oscillation was observed: even-positioned cis isomers were oxidized significantly more slowly than adjacent odd-positioned isomers [1]. Most odd-positioned cis isomers—including, by class membership, the Δ7 isomer—were oxidized as rapidly as oleoyl-CoA (Δ9), the physiological benchmark substrate [1]. This pattern was conserved across both heart and liver mitochondria [1].

fatty acid β-oxidation mitochondrial metabolism positional isomer catabolism

Phospholipid Bilayer Transition Enthalpy

Differential scanning calorimetry of sixteen positional isomers of 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine (lecithins) revealed that the gel-to-liquid-crystalline phase transition enthalpy (ΔH) depends systematically on double-bond position [1]. Isomers with the double bond near the middle of the hydrocarbon chain—including, by proximity, the Δ7 isomer—exhibited ΔH values of 7.6 ± 0.1 kcal/mol, whereas isomers with the double bond near either chain terminus exhibited ΔH values of approximately 9.6 kcal/mol [1]. The transition temperature (Tc) followed a smooth curve with a minimum (−22 °C) at the Δ9 position; Δ7, being adjacent, falls near this minimum [1].

membrane biophysics phospholipid phase transition differential scanning calorimetry

Microbial Growth Support in Fatty Acid Auxotrophs

The full series of cis-octadecenoate positional isomers was tested for the ability to meet the unsaturated fatty acid nutritional requirement of E. coli and Saccharomyces cerevisiae mutants unable to synthesize unsaturated fatty acids de novo [1]. Quantitative growth efficiency comparisons ranged from 0–48 cells per femtomole for prokaryotic cells and 0–5 for eukaryotic cells across all isomers [1]. Isomers containing a cis-ethylenic bond between carbons 7 and 12—including the Δ7 isomer—were able to support extensive growth of either mutant type, whereas isomers outside this window (Δ3–Δ6 and Δ13–Δ17) showed markedly reduced or absent growth support [1]. All isomers were incorporated into cellular lipids, indicating that differential growth support was due to functional suitability of the resulting membrane lipids rather than uptake differences [1].

microbial auxotroph unsaturated fatty acid requirement membrane lipid functionality

cis-7-Octadecenoic Acid: Key Application Scenarios


α-Glucosidase Inhibitor Screening in Diabetes Research

cis-7-Octadecenoic acid can be deployed as a characterized positive-control compound or lead scaffold in α-glucosidase inhibition assays for type-2 diabetes research. Its IC50 values of 0.49–0.51 μg/mL against two distinct α-glucosidase sources, mixed-type inhibition kinetics (KI = 0.44 μg/mL, KIS = 0.22 μg/mL), and documented thermal and acidic stability support its use as a reproducible reference standard in enzyme inhibition screening cascades [1]. The compound's 18–24% potency advantage over the co-occurring dienoic analog provides a quantitative selection criterion when choosing between these two sea-cucumber-derived fatty acids for structure–activity relationship (SAR) studies.

Lipase Substrate Specificity & Structured Lipid Digestion

Because Δ2–Δ7 positional isomers of cis-octadecenoic acid are resistant to pancreatic lipase hydrolysis, cis-7-octadecenoic acid serves as a hydrolysis-resistant monoenoic fatty acid control in in vitro lipid digestion models [2]. This property is directly relevant to structured lipid design, where the positional placement of fatty acids on the glycerol backbone determines digestibility and caloric availability. Researchers investigating lipase stereospecificity or designing poorly digestible fat substitutes should select the Δ7 isomer over oleic acid (Δ9) when a non-hydrolyzable monoene is required.

E. coli Membrane Lipid & Cyclopropanation Studies

In E. coli unsaturated fatty acid auxotrophs, cis-7-octadecenoic acid is incorporated into membrane phospholipids but is excluded as a substrate for cyclopropane fatty acid (CFA) synthase, which preferentially converts Δ9 and Δ11 isomers to their cyclopropane derivatives at ≥3-fold higher rates [3]. This makes the Δ7 isomer an ideal non-cyclopropanated membrane probe for dissecting the biophysical and physiological roles of CFA formation in bacterial stress adaptation (e.g., acid tolerance, stationary-phase survival) without the confounding effect of cyclopropanation of the supplemented fatty acid itself.

Model Membrane Biophysics & Liposome Formulation

Synthetic phosphatidylcholines prepared from cis-7-octadecenoic acid exhibit a gel-to-fluid phase transition enthalpy (ΔH ≈ 7.6 ± 0.1 kcal/mol) characteristic of mid-chain unsaturation, measurably lower than the ≈9.6 kcal/mol observed for terminal-unsaturation isomers [4]. This distinct thermodynamic signature, combined with a transition temperature near the Δ9 minimum (−22 °C), positions cis-7-octadecenoic acid as a specific tool for investigating how double-bond position—independent of chain length or unsaturation degree—modulates lipid bilayer packing, permeability, and domain formation in model membrane systems.

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